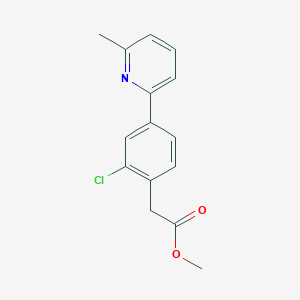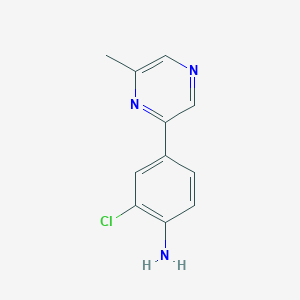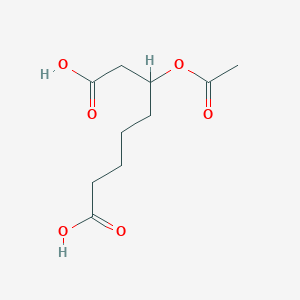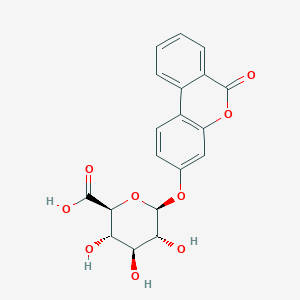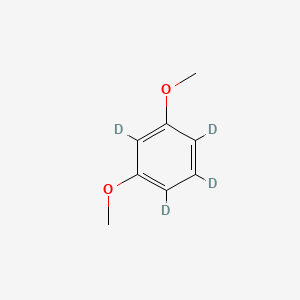
1,3-Dimethoxybenzene-2,4,5,6-d4
Übersicht
Beschreibung
“1,3-Dimethoxybenzene-2,4,5,6-d4” is a chemical compound with the molecular formula C8H10O2 . It is a variant of 1,3-Dimethoxybenzene, where four of the hydrogen atoms are replaced by deuterium . The CAS number for this compound is 362049-44-3 .
Molecular Structure Analysis
The molecular structure of “1,3-Dimethoxybenzene-2,4,5,6-d4” consists of a benzene ring with two methoxy groups attached at the 1 and 3 positions . Four of the hydrogen atoms in the benzene ring are replaced by deuterium .
Physical And Chemical Properties Analysis
The molecular weight of “1,3-Dimethoxybenzene-2,4,5,6-d4” is 142.19 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Oxathiane Spiroketal Donors
This compound has been used in the synthesis of novel oxathiane spiroketal donors . These donors have been synthesized and activated via an umpolung S-arylation strategy .
Formation of Pi- and O-ylidic Complexes
1,3-Dimethoxybenzene-2,4,5,6-d4 forms pi- and O-ylidic complexes with dichlorocarbene (CCl2) . This interaction is significant in the field of organic chemistry.
Gas Phase Ion Energetics Data Analysis
The compound is used in the analysis of gas phase ion energetics data . This includes the determination of ionization energy and appearance energy determinations .
Mass Spectrum Analysis
1,3-Dimethoxybenzene-2,4,5,6-d4 is used in mass spectrum analysis . This includes electron ionization mass spectrometry .
Gas Chromatography
The compound is used in gas chromatography . This technique is used to separate and analyze compounds that can be vaporized without decomposition .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,2,3,5-tetradeuterio-4,6-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZNOMCNRMUKPS-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OC)[2H])OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxybenzene-2,4,5,6-d4 | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



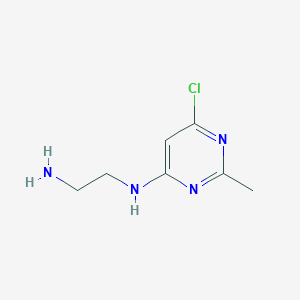
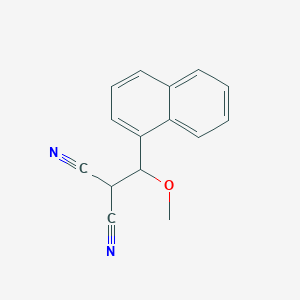
![[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B1474355.png)

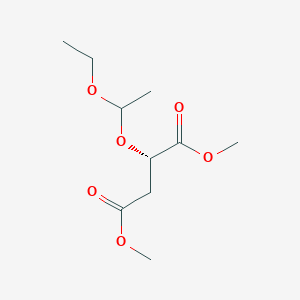
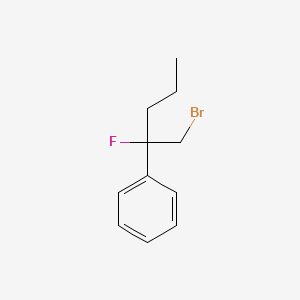
![methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate](/img/structure/B1474363.png)
